1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-3-amine
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Overview
Description
1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a tetrahydrofuran moiety
Preparation Methods
The synthesis of 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-3-amine typically involves multiple steps. One common route starts with the preparation of the tetrahydrofuran moiety, which is then linked to the pyrazole ring through a series of reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as chromium trioxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability, while the pyrazole ring can interact with various enzymes and receptors .
Comparison with Similar Compounds
1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-3-amine can be compared with other compounds that have similar structures, such as:
2-methoxy tetrahydrofuran: This compound shares the tetrahydrofuran moiety but lacks the pyrazole ring.
Thiazoles: These compounds have a similar heterocyclic structure but contain sulfur instead of oxygen
This compound’s unique combination of the tetrahydrofuran and pyrazole moieties makes it particularly interesting for various applications.
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-[2-(oxolan-2-ylmethoxy)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O2/c11-10-3-4-13(12-10)5-7-14-8-9-2-1-6-15-9/h3-4,9H,1-2,5-8H2,(H2,11,12) |
InChI Key |
URVVVEWYUQCDTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COCCN2C=CC(=N2)N |
Origin of Product |
United States |
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